4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate
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Overview
Description
4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate is a synthetic organic compound that belongs to the class of sulfonate esters. It features a bromophenyl group and a tetrahydroisoquinoline moiety, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, is reduced using tin and hydrochloric acid or sodium and ethanol to form 1,2,3,4-tetrahydroisoquinoline.
Sulfonation: The tetrahydroisoquinoline is then reacted with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonate ester.
Bromination: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate: Unique due to its specific combination of bromophenyl and tetrahydroisoquinoline moieties.
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to varied biological activities.
Sulfonate Esters: Compounds with different aromatic groups attached to the sulfonate ester, exhibiting different chemical reactivities and applications.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in diverse chemical reactions and exhibit a range of biological activities.
Properties
Molecular Formula |
C17H18BrNO3S |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanesulfonate |
InChI |
InChI=1S/C17H18BrNO3S/c18-16-5-7-17(8-6-16)22-23(20,21)12-11-19-10-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2 |
InChI Key |
AVQSNKASFVVGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCS(=O)(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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